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molecular formula C7H8FN3O B2380398 1-Amino-3-(2-fluorophenyl)urea CAS No. 775257-94-8

1-Amino-3-(2-fluorophenyl)urea

Cat. No. B2380398
M. Wt: 169.159
InChI Key: IQZPLQKMHOWKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05098462

Procedure details

A mixture of ethyl N-(2-fluorophenyl)carbamate (8.3 g, 45.4 mmol) and hydrazine hydrate (13.6 g, ca. 14 ml) in 40 ml of absolute ethanol is heated to reflux. After 3 days, the reaction mixture is concentrated, and the solid is filtered, washed with water and with ether and dried to give 4-(2-fluorophenyl)semicarbazide.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9](=[O:13])OCC.O.[NH2:15][NH2:16]>C(O)C>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9](=[O:13])[NH:15][NH2:16] |f:1.2|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
FC1=C(C=CC=C1)NC(OCC)=O
Name
Quantity
14 mL
Type
reactant
Smiles
O.NN
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to reflux
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated
FILTRATION
Type
FILTRATION
Details
the solid is filtered
WASH
Type
WASH
Details
washed with water and with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC1=C(C=CC=C1)NC(NN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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